2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide
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Overview
Description
2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide is a complex organic compound that features a benzodiazole core, a chlorophenyl group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide typically involves multiple steps. One common route includes the following steps:
Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, often using a chlorophenyl halide and a suitable nucleophile.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the benzodiazole derivative with a thiol compound under mild conditions.
Condensation with Acetohydrazide: The final step involves the condensation of the intermediate with acetohydrazide in the presence of a catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides, nitrates, and sulfonates can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: It may be investigated for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: The compound can be used in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (RS)-2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic Acid Dihydrochloride
- Methyl 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetate
- (RS)-1-[(4-Chlorophenyl)phenylmethyl]piperazine
Uniqueness
2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide is unique due to its specific structural features, such as the combination of a benzodiazole core with a sulfanyl linkage and a chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H21ClN4OS2 |
---|---|
Molecular Weight |
481.0 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H21ClN4OS2/c1-31-20-12-8-17(9-13-20)14-26-28-23(30)16-32-24-27-21-4-2-3-5-22(21)29(24)15-18-6-10-19(25)11-7-18/h2-14H,15-16H2,1H3,(H,28,30)/b26-14- |
InChI Key |
KGGJHLCDVYHRMC-WGARJPEWSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N\NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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